molecular formula C20H25NO2 B026272 Spiradine A CAS No. 19741-46-9

Spiradine A

Cat. No. B026272
CAS RN: 19741-46-9
M. Wt: 311.4 g/mol
InChI Key: YWJLOJZDBLDKSA-MLJITFGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiradine A is a natural product that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a member of the spiradine family of compounds, which are isolated from marine-derived fungi. Spiradine A has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects.

Scientific Research Applications

Structural Analysis

  • Structure Determination : Spiradine A's structure was analyzed using X-ray crystallography, revealing its orthorhombic crystal structure and absolute configuration, which is crucial for understanding its chemical properties and potential applications in various fields (Sasaki, Sakabe, & Hirata, 1971).

Pharmacological Studies

  • Isolation and Identification : New diterpene alkaloids, including spiradine A, were isolated from Spiraea japonica, which might have implications for developing novel therapeutic agents (Wang, Li, Yang, Chen, & Hao, 2000).
  • Antiplatelet Aggregation Activity : Research indicates that spiradine A exhibits selective inhibition of platelet-activating factor-induced platelet aggregation, suggesting potential therapeutic uses in cardiovascular diseases (Li et al., 2002).

Chemical Investigations

  • Reactions in Aqueous Media : Studies on spiradine derivatives in aqueous media contribute to understanding their stability and reactivity, which is essential for their application in pharmaceutical formulations (Pol'shakov, Sheinker, & Chernov, 1988).

Derivative Synthesis and Effects

  • Synthesis and Apoptosis Induction : Spiramine derivatives, including those related to spiradine A, were found to induce apoptosis in certain cell lines, opening avenues for cancer treatment research (Yan et al., 2014).
  • Neuroprotective Effects : Spiramine T, a derivative, showed potential neuroprotective effects by modulating antioxidant enzyme activities and reducing nitric oxide production, hinting at spiradine A's relevance in neurodegenerative disease research (Li et al., 2002).

properties

CAS RN

19741-46-9

Product Name

Spiradine A

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

(1S,5R,11R,14S,16S,17R,18R)-16-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-19-one

InChI

InChI=1S/C20H25NO2/c1-10-7-18-8-20(23)16-17(2)4-3-5-19(16)14(18)13(22)11(10)6-12(18)15(19)21(20)9-17/h11-12,14-16,23H,1,3-9H2,2H3/t11-,12?,14-,15?,16-,17+,18+,19+,20+/m1/s1

InChI Key

YWJLOJZDBLDKSA-MLJITFGKSA-N

Isomeric SMILES

C[C@@]12CCC[C@]34[C@@H]1[C@]5(C[C@]67[C@H]3C(=O)[C@H](CC6C4N5C2)C(=C)C7)O

SMILES

CC12CCCC34C1C5(CC67C3C(=O)C(CC6C4N5C2)C(=C)C7)O

Canonical SMILES

CC12CCCC34C1C5(CC67C3C(=O)C(CC6C4N5C2)C(=C)C7)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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